molecular formula C21H15F3N6O B2541720 N-benzyl-N-(pyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396759-18-4

N-benzyl-N-(pyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2541720
CAS No.: 1396759-18-4
M. Wt: 424.387
InChI Key: ULYSJQCHOGOPJF-UHFFFAOYSA-N
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Description

N-benzyl-N-(pyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a pyridinyl group, a benzyl-carboxamide moiety, and a para-trifluoromethylphenyl ring. Tetrazoles are nitrogen-rich aromatic rings often employed as bioisosteres for carboxylic acids due to their similar acidity and improved metabolic stability . The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, while the pyridine and benzyl groups may contribute to target binding and solubility .

Properties

IUPAC Name

N-benzyl-N-pyridin-2-yl-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N6O/c22-21(23,24)16-9-11-17(12-10-16)30-27-19(26-28-30)20(31)29(18-8-4-5-13-25-18)14-15-6-2-1-3-7-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYSJQCHOGOPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-N-(pyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including anticancer, antiallergic, and antimicrobial activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its pharmacological significance. Its structure can be represented as follows:

N benzyl N pyridin 2 yl 2 4 trifluoromethyl phenyl 2H tetrazole 5 carboxamide\text{N benzyl N pyridin 2 yl 2 4 trifluoromethyl phenyl 2H tetrazole 5 carboxamide}

1. Anticancer Activity

Recent studies have demonstrated that compounds containing the tetrazole moiety exhibit promising anticancer properties. For instance, the compound's structure allows it to interact with various cellular targets, leading to apoptosis in cancer cells.

Table 1: Anticancer Activity Data

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA-431 (skin cancer)5.0Induction of apoptosis
Compound BHeLa (cervical cancer)3.2Inhibition of cell proliferation
N-benzyl-N-(pyridin-2-yl)...MCF-7 (breast cancer)4.8Disruption of mitochondrial function

The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups, such as trifluoromethyl, enhances the cytotoxicity of the compound against various cancer cell lines .

2. Antiallergic Activity

The antiallergic potential of tetrazole derivatives has also been explored. A related compound demonstrated significant efficacy in reducing allergic responses in animal models.

Case Study: Antiallergic Efficacy

A study evaluated the effects of N-benzyl-N-(pyridin-2-yl)-2H-tetrazole derivatives in a rat model of passive cutaneous anaphylaxis (PCA). The results indicated that one derivative exhibited an ED50 value of 0.8 mg/kg, significantly outperforming disodium cromoglycate, a standard antiallergic treatment .

3. Antimicrobial Activity

The antimicrobial properties of tetrazole-based compounds have been documented extensively. The compound's ability to inhibit bacterial growth has been assessed against various pathogens.

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli15.0
Pseudomonas aeruginosa10.0

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

The biological activities of N-benzyl-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide are attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through mitochondrial disruption.
  • Histamine Receptor Blockade : It may inhibit histamine release, contributing to its antiallergic effects.
  • Bacterial Cell Wall Disruption : The tetrazole ring can interfere with bacterial cell wall synthesis, enhancing its antimicrobial activity.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of tetrazole compounds exhibit antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against microbial targets .

Enzyme Inhibition

N-benzyl-N-(pyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide has been evaluated for its ability to inhibit key enzymes involved in disease processes. Specifically, it may act as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes linked to neurodegenerative diseases such as Alzheimer's . The inhibition mechanism could be attributed to the compound's structural features that allow it to interact effectively with the active sites of these enzymes.

Anticancer Activity

The compound has shown promise in anticancer research. Tetrazole derivatives are often investigated for their potential to induce apoptosis in cancer cells and inhibit tumor growth. The incorporation of various substituents, such as trifluoromethyl groups, has been associated with enhanced anticancer properties .

Synthesis and Characterization

A study focused on synthesizing this compound demonstrated its preparation through multi-step organic synthesis involving the reaction of appropriate precursors under controlled conditions. Characterization was performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the structure and purity of the synthesized compound .

Biological Evaluation

In a comprehensive biological evaluation, this compound was tested against a panel of cancer cell lines and microbial strains. The results indicated significant inhibitory effects on cell proliferation in certain cancer types, alongside notable antimicrobial activity against Gram-positive bacteria . The findings suggest that further exploration into its mechanism of action could yield valuable insights for drug development.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide group and benzyl substituent facilitate nucleophilic attacks under specific conditions:

Key reactions:

  • Amide bond cleavage : Hydrolysis with aqueous HCl (6M) at 80°C yields 2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxylic acid and N-benzyl-N-(pyridin-2-yl)amine.

  • Benzyl group substitution : Treatment with NaH in DMF enables substitution of the benzyl group with alkyl/aryl halides (e.g., methyl iodide, 4-chlorobenzyl chloride), forming derivatives with modified N-substituents.

Table 1: Reaction Conditions and Yields

Reaction TypeReagents/ConditionsProduct Yield (%)
Hydrolysis6M HCl, 80°C, 4h72–85
AlkylationNaH, DMF, RT, 12h58–67

Coupling Reactions

The tetrazole ring participates in transition-metal-catalyzed cross-coupling:

Suzuki-Miyaura coupling :

  • Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 100°C. Forms 5-aryl-tetrazole derivatives (e.g., 5-phenyl substitution) with yields up to 78% .

Buchwald-Hartwig amination :

  • Coupling with aryl halides (e.g., 4-bromoaniline) using Pd₂(dba)₃ and Xantphos in toluene at 110°C introduces amino groups at the tetrazole C5 position .

Cyclization Reactions

The pyridin-2-yl group enables intramolecular cyclization:

Formation of fused heterocycles :

  • Heating in POCl₃ at 60°C generates a pyrido[2,3-d]tetrazolo[1,5-a]pyrimidine ring system via electrophilic aromatic substitution .

  • Microwave-assisted cyclization with ethylenediamine in ethanol produces bicyclic tetrazole-pyridine hybrids (e.g., IC₅₀ = 4.1 μM against neuroblastoma cells) .

Acid-Base Reactivity

The tetrazole NH proton (pKa ~4.5) exhibits pH-dependent behavior:

  • Deprotonation with NaOH (1M) forms a stable tetrazolate anion, enhancing solubility in polar solvents.

  • Protonation with HCl gas in dichloromethane regenerates the neutral tetrazole, useful for purification.

Hydrogenolysis and Reductive Reactions

Catalytic hydrogenation selectively modifies substituents:

  • Benzyl group removal : H₂ (1 atm) over Pd/C in ethanol cleaves the N-benzyl group, yielding N-(pyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide (94% yield) .

  • Trifluoromethyl stability : The CF₃ group remains intact under standard hydrogenolysis conditions (25°C, 6h).

Substituent-Directed Reactivity

Electron-withdrawing groups modulate reaction outcomes:

Table 2: Substituent Effects on Reaction Rates

Substituent PositionReaction TypeRelative Rate (vs H)
4-CF₃ (para)Suzuki Coupling1.8× faster
Pyridin-2-yl (ortho)Cyclization3.2× slower

Stability Under Oxidative Conditions

The compound resists oxidation by H₂O₂ (<5% degradation after 24h) but reacts with mCPBA (meta-chloroperbenzoic acid) to form an N-oxide at the pyridine nitrogen.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Key Substituents Notable Features Reference
N-benzyl-N-(pyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide Tetrazole - Pyridin-2-yl
- Benzyl-carboxamide
- 4-(Trifluoromethyl)phenyl
Combines tetrazole bioisostere with trifluoromethyl and pyridine for enhanced activity.
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine Tetrazole-pyridine - Phenyl
- Pyridin-3-yl
Simpler structure; lacks carboxamide and trifluoromethyl groups.
N-(3-Fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)benzyl)-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide Imidazothiazole - Piperazine
- Trifluoromethylpyridine
- Fluoro-benzyl
Replaces tetrazole with imidazothiazole; includes piperazine for solubility.
1-(4-Chloro-2-methylphenyl)-N-(5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide Pyrazole - Triazole
- Chlorophenyl
- Trifluoromethyl
Pyrazole core with triazole and halogen substituents; similar carboxamide.

Pharmacological and Physicochemical Properties

  • Bioisosteric Effects : Tetrazoles (pKa ~4.9) mimic carboxylic acids (pKa ~2.5–5.0) but offer better membrane permeability . In contrast, thiazole or pyrazole cores (e.g., ) may alter binding kinetics due to reduced acidity.
  • Trifluoromethyl Impact : The CF₃ group in the target compound and ’s pyrazole derivative enhances metabolic stability and hydrophobic interactions, critical for CNS or enzyme-targeted drugs .
  • Pyridine vs. Piperazine : Pyridine in the target compound may engage in π-π stacking, while piperazine () introduces basicity and solubility .

Patent and Industrial Relevance

  • The target compound’s benzyl group may improve blood-brain barrier penetration compared to bulkier substituents in ’s piperazine-carboxamide derivatives .

Q & A

Q. What are the key intermediates and reaction steps in the synthesis of N-benzyl-N-(pyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols:
  • Intermediate 1 : Formation of the tetrazole core via cycloaddition reactions, often using nitriles and sodium azide under acidic conditions.
  • Intermediate 2 : Introduction of the trifluoromethylphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts and optimized temperature control (e.g., 80–100°C) .
  • Final Step : Coupling of the benzyl-pyridine moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Critical Notes : Protecting groups (e.g., PMB for amide nitrogen) are often employed to prevent side reactions during coupling steps .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substitution patterns and trifluoromethyl group integrity. For example, the 19F^{19}F NMR signal for -CF3_3 typically appears at ~-60 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., ESI-HRMS) to verify molecular formula.
  • X-ray Crystallography : Resolve stereochemical ambiguities, though crystallization challenges may arise due to the compound’s hydrophobicity .

Advanced Research Questions

Q. How can reaction yields be optimized for the trifluoromethylphenyl incorporation step?

  • Methodological Answer :
  • Catalyst Screening : Pd(PPh3_3)4_4 or Pd(OAc)2_2 with ligand systems (e.g., SPhos) enhance coupling efficiency for electron-deficient aryl halides .
  • Solvent Optimization : Use toluene/DMF (4:1) to balance solubility and reactivity.
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of sensitive intermediates.
  • Yield Data : Typical yields range from 45–65%; exceeding 70% requires rigorous exclusion of moisture .

Q. What computational methods are suitable for studying the electronic effects of the trifluoromethyl group on tetrazole reactivity?

  • Methodological Answer :
  • DFT Calculations : Use B3LYP/6-31G(d) to model electron-withdrawing effects of -CF3_3 on tetrazole ring polarization.
  • NBO Analysis : Quantify hyperconjugative interactions between the tetrazole and trifluoromethylphenyl groups .
  • Reactivity Predictions : Compare HOMO-LUMO gaps with analogs lacking -CF3_3 to rationalize electrophilic substitution preferences .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies :
ConditionDegradation PathwayHalf-Life
pH 2 (HCl)Hydrolysis of tetrazole ring<24 hrs
pH 7.4 (PBS)Minimal degradation>30 days
Light (UV)Radical-mediated C-F bond cleavage~7 days
  • Stabilization Strategies : Store in amber vials at -20°C under argon to prevent photodegradation and oxidation .

Q. What strategies are effective for synthesizing fluorinated analogs to study structure-activity relationships (SAR)?

  • Methodological Answer :
  • Fluorine Scanning : Replace -CF3_3 with -CF2_2H, -CHF2_2, or -F via late-stage fluorination (e.g., Balz-Schiemann reaction) .
  • Biological Correlation : Compare IC50_{50} values against kinase targets (e.g., EGFR, VEGFR) to map fluorination effects on potency .
  • Synthetic Challenges : Fluorinated intermediates often require low-temperature handling (-78°C) to suppress defluorination .

Contradictory Evidence Analysis

Q. Discrepancies in reported synthetic yields for pyridine coupling steps: How to resolve?

  • Methodological Answer :
  • Source Comparison : reports 75% yield using NaH-mediated coupling, while notes 55% under similar conditions.
  • Root Cause : Variability in base (NaH vs. K2_2CO3_3) and solvent (THF vs. DMF) affects reaction kinetics.
  • Resolution : Conduct kinetic studies (e.g., in situ IR monitoring) to identify optimal base-solvent pairs for reproducibility .

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